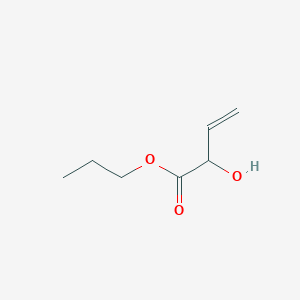

Propyl 2-hydroxybut-3-enoate

Description

Propyl 2-hydroxybut-3-enoate is an ester derivative characterized by a hydroxyl group at the second carbon and an unsaturated alkene moiety at the third position of the butenoate chain. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the alkene may enable crosslinking or functionalization via addition reactions. Comparable propyl esters, such as propyl paraben and propyl syringol, are utilized in preservatives and fragrances, respectively , implying that this compound could occupy niche roles in reactive intermediates or bioactive formulations.

Properties

IUPAC Name |

propyl 2-hydroxybut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-5-10-7(9)6(8)4-2/h4,6,8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOFTQQVQCGPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-hydroxybut-3-enoate can be synthesized through the esterification of 2-hydroxybut-3-enoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-hydroxybut-3-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 2-hydroxybut-3-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 2-hydroxybut-3-enoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Propyl 2-hydroxybut-3-enoate with structurally or functionally related propyl derivatives, emphasizing physicochemical properties, reactivity, and applications.

Functional Group and Reactivity

Key Insight: The hydroxyl and alkene groups in this compound distinguish it from more stable propyl esters like propyl paraben. Its reactivity profile aligns with intermediates in polymer synthesis, contrasting with non-reactive fragrance components like Propyl Rosethyl.

Physicochemical Properties

Key Insight: this compound’s solubility and stability are intermediate between hydrophilic propyl derivatives (e.g., methacrylate hybrids ) and lipophilic agrochemicals like pyridalyl.

Biological Activity

Propyl 2-hydroxybut-3-enoate, a compound with the molecular formula C₅H₈O₃, belongs to a class of esters that have garnered interest due to their potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by a hydroxy group and an enoate functional group, which contribute to its reactivity and interaction with biological systems. The compound can be synthesized through the esterification of 2-hydroxybut-3-enoic acid with propanol, typically using an acid catalyst like sulfuric acid under reflux conditions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Modulation : Similar compounds have been shown to modulate enzyme activity, which may include inhibition or activation of specific enzymes involved in metabolic pathways.

- Signal Transduction Pathways : The compound may influence cellular signaling pathways by altering protein conformation or binding to active sites on target proteins.

- Gene Expression : It is likely that this compound affects gene expression through interactions with transcription factors or other regulatory proteins.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit various biological effects:

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in infection control.

- Cytotoxicity : Studies on related compounds indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into their therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight and structure. However, specific data on absorption, distribution, metabolism, and excretion (ADME) for this compound are currently limited and require further research.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activities of related compounds:

- Antioxidant Studies : Research has highlighted the antioxidant potential of hydroxytyrosol derivatives, which may inform the biological activity of this compound due to structural similarities .

- Cytotoxicity Evaluations : Various studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines, suggesting that structural modifications can significantly impact biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.